molecular formula C20H19NO4 B7960511 1-(9H-Fluoren-9-ylmethyl) 3-methyl azetidine-1,3-dicarboxylate

1-(9H-Fluoren-9-ylmethyl) 3-methyl azetidine-1,3-dicarboxylate

Cat. No.: B7960511
M. Wt: 337.4 g/mol
InChI Key: FIOXJCSQGUJVCG-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethyl) 3-methyl azetidine-1,3-dicarboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Chemical Reactions Analysis

1-(9H-Fluoren-9-ylmethyl) 3-methyl azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethyl) 3-methyl azetidine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethyl) 3-methyl azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application, but often include modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

When compared to other azetidine derivatives, 1-(9H-Fluoren-9-ylmethyl) 3-methyl azetidine-1,3-dicarboxylate stands out due to its unique structural features and reactivity. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 3-O-methyl azetidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-19(22)13-10-21(11-13)20(23)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOXJCSQGUJVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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